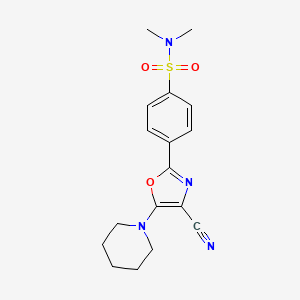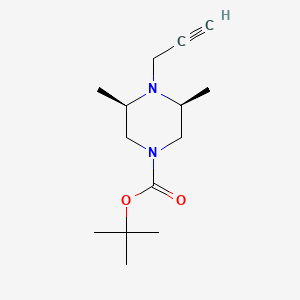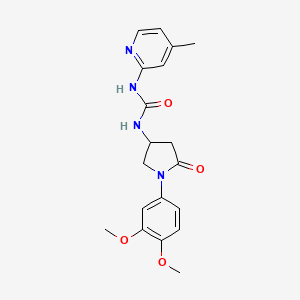
3,3-二甲基-1-(2-硝基苯氧基)-2-丁酮羟胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a nitrophenoxy group attached to a butanone oxime structure
科学研究应用
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime typically involves the reaction of 3,3-dimethyl-2-butanone with 2-nitrophenol in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxime group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone.
Reduction: 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone amine.
Substitution: Various substituted phenoxy derivatives.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone
- 3,3-Dimethyl-1-(2-hydroxyphenoxy)-2-butanone
- 3,3-Dimethyl-1-(2-chlorophenoxy)-2-butanone
Uniqueness
3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is unique due to the presence of both the nitro and oxime functional groups, which impart distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime involves the reaction of 3,3-Dimethyl-2-butanone with hydroxylamine hydrochloride to form 3,3-Dimethyl-2-butanone oxime, which is then reacted with 2-nitrophenol in the presence of a base to form the final product.", "Starting Materials": ["3,3-Dimethyl-2-butanone", "Hydroxylamine hydrochloride", "2-nitrophenol", "Base"], "Reaction": ["Step 1: React 3,3-Dimethyl-2-butanone with hydroxylamine hydrochloride in the presence of a base to form 3,3-Dimethyl-2-butanone oxime.", "Step 2: React 3,3-Dimethyl-2-butanone oxime with 2-nitrophenol in the presence of a base to form 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime."] } | |
CAS 编号 |
478043-05-9 |
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)11(13-15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7,15H,8H2,1-3H3 |
InChI 键 |
FRUNDRHYSPHBNH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2734288.png)
![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)


